

A Comparative Guide to BTK Inhibitors: QL-X-138 and Pirtobrutinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QL-X-138

Cat. No.: B10769073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Bruton's tyrosine kinase (BTK) inhibitors: **QL-X-138**, a preclinical dual BTK and Mitogen-activated protein kinase-interacting kinase (MNK) inhibitor, and pirtobrutinib (Jaypirca™), a clinically approved non-covalent BTK inhibitor. This comparison aims to objectively present the available performance data and the distinct mechanistic approaches of these two molecules.

Executive Summary

Pirtobrutinib is a highly selective, non-covalent (reversible) BTK inhibitor that has demonstrated significant clinical efficacy and a favorable safety profile in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[1][2][3][4] In contrast, **QL-X-138** is a preclinical dual inhibitor that covalently targets BTK and non-covalently inhibits MNK1 and MNK2.[5][6][7] While preclinical data for **QL-X-138** suggests potent anti-proliferative activity in vitro, a direct and comprehensive comparison with pirtobrutinib is challenging due to the limited publicly available data for **QL-X-138**. Pirtobrutinib has undergone extensive preclinical and clinical evaluation, providing a robust dataset on its efficacy and safety.

Mechanism of Action

QL-X-138: Dual Covalent and Non-Covalent Inhibition

QL-X-138 employs a dual-inhibition strategy. It forms a covalent bond with Cysteine 481 in the active site of BTK, leading to irreversible inhibition.^{[5][6]} Simultaneously, it non-covalently binds to and inhibits the kinase activity of MNK1 and MNK2, which are involved in the regulation of protein synthesis and are downstream effectors in the RAF-MEK-ERK signaling pathway.^{[5][6]} ^[7] This dual-targeting approach aims to enhance anti-cancer efficacy by hitting two distinct signaling pathways involved in B-cell malignancies.

Pirtobrutinib: Highly Selective, Non-Covalent BTK Inhibition

Pirtobrutinib is a potent and highly selective non-covalent inhibitor of BTK.^{[8][9][10]} Unlike covalent BTK inhibitors, pirtobrutinib does not require binding to Cysteine 481. This reversible binding mechanism allows it to effectively inhibit both wild-type BTK and BTK with C481 mutations, a common mechanism of acquired resistance to covalent inhibitors.^{[9][10]} Its high selectivity for BTK minimizes off-target effects, contributing to its favorable safety profile observed in clinical trials.^{[2][4][9]}

Performance Data

Biochemical Potency

Inhibitor	Target	IC50 (nM)	Binding Mode	Reference
QL-X-138	BTK	8	Covalent	^[5]
MNK1	107.4	Non-covalent	^[5]	^[5]
MNK2	26	Non-covalent	^[5]	
Pirtobrutinib	BTK (wild-type)	3.2	Non-covalent	
BTK (C481S)	1.4	Non-covalent	^[8]	^[8]

Kinase Selectivity

QL-X-138: A kinase selectivity screen of **QL-X-138** against 452 kinases revealed strong binding to BTK and JAK3.^[5] The full selectivity profile is not publicly available.

Pirtobrutinib: Extensive kinase profiling has demonstrated that pirtobrutinib is highly selective for BTK. In a panel of over 370 kinases, pirtobrutinib was found to be over 300-fold more

selective for BTK than 98% of the other kinases tested.[8][10] This high selectivity is a key differentiator and likely contributes to its tolerability.

In Vitro Cellular Activity

QL-X-138: In vitro studies have shown that **QL-X-138** exhibits more potent anti-proliferative activity against various B-cell cancer cell lines, as well as primary acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) patient cells, when compared to the first-generation BTK inhibitor PCI-32765 (ibrutinib) and the MNK inhibitor cercosporamide.[6][7] **QL-X-138** was also shown to arrest the cell cycle at the G0-G1 phase and induce apoptosis.[5][6][7]

Pirtobrutinib: Pirtobrutinib has demonstrated potent inhibition of BTK signaling and cell proliferation in multiple B-cell lymphoma cell lines.[8] It effectively inhibits both wild-type and C481-mutant BTK in cell-based assays.[8]

In Vivo Efficacy

QL-X-138: As of the latest available information, no in vivo efficacy data for **QL-X-138** in animal models has been published.

Pirtobrutinib: In vivo studies using mouse xenograft models of human diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) have shown that pirtobrutinib significantly inhibits tumor growth in a dose-dependent manner.[8] Notably, it demonstrated superior efficacy in a model with the BTK C481S mutation compared to covalent inhibitors.[10]

Clinical Trial Data

QL-X-138: There is no publicly available information on any clinical trials for **QL-X-138**.

Pirtobrutinib: Pirtobrutinib has been extensively evaluated in the multi-cohort Phase 1/2 BRUIN clinical trial (NCT03740529) in patients with various B-cell malignancies who were previously treated with a covalent BTK inhibitor.[1][2][3][4] The trial demonstrated a high overall response rate (ORR) and a durable duration of response. For instance, in patients with covalent BTK inhibitor pre-treated CLL/SLL, the ORR was 81.6%.[3] In mantle cell lymphoma patients previously treated with a covalent BTK inhibitor, the ORR was 57%.[4] Pirtobrutinib was well-tolerated, with a low rate of treatment discontinuation due to adverse events.[1][4] These

positive results have led to its accelerated FDA approval. Several Phase 3 trials are ongoing to further evaluate pirtobrutinib in various settings.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

General Kinase Inhibition Assay (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

- Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue for BTK), and ATP are combined in a reaction buffer.
- The test compound (**QL-X-138** or pirtobrutinib) is added at various concentrations.
- The reaction is initiated and incubated at a specific temperature for a set period.
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
- The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Illustrative)

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

- Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are treated with the test compound at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

- The plates are incubated for a specified period (e.g., 72 hours).
- Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
- The absorbance or fluorescence is read using a plate reader.
- The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.

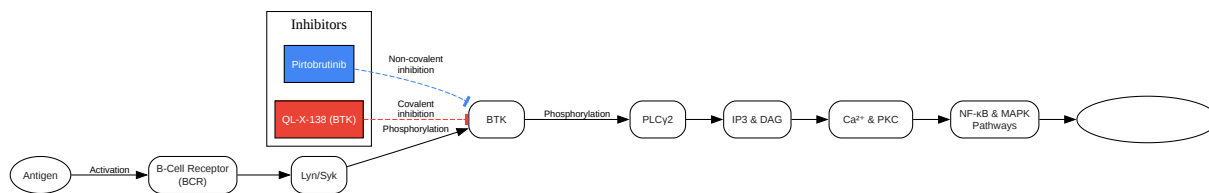
In Vivo Xenograft Model (Pirtobrutinib Example)

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

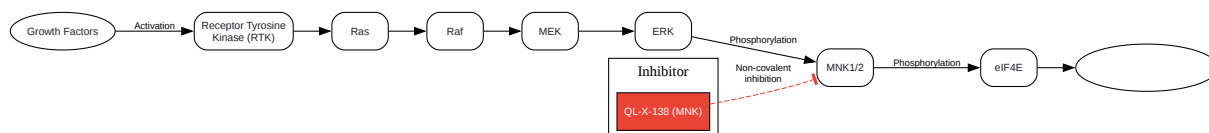
- Human cancer cells (e.g., OCI-Ly10 DLBCL cells) are subcutaneously injected into immunodeficient mice.[8]
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- Pirtobrutinib is administered orally at specified doses and schedules (e.g., twice daily).[8]
The control group receives a vehicle.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
- Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

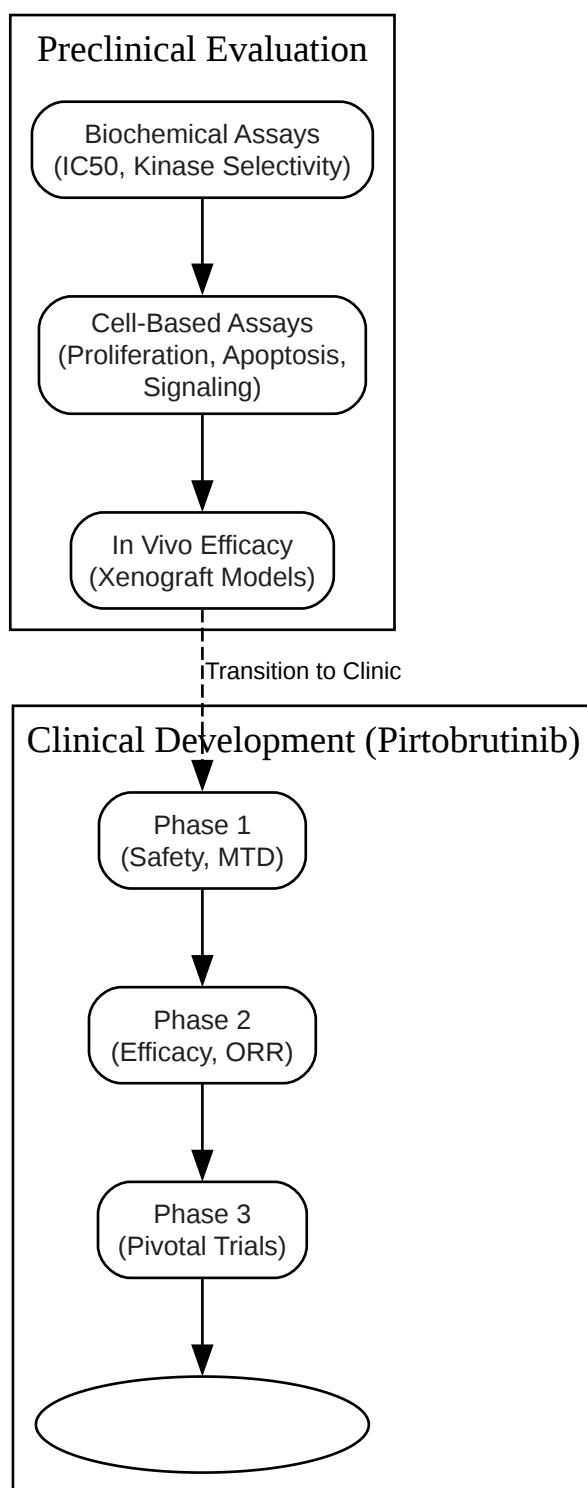
Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Simplified BTK signaling pathway and points of inhibition.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated results of the BRUIN trial: pirtobrutinib in R/R MCL | VJHemOnc [vjhemonc.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor-Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cllsociety.org [cllsociety.org]
- 15. Phase 3 results for Lilly's Jaypirca® (pirtobrutinib) in covalent BTK inhibitor pre-treated chronic lymphocytic leukemia or small lymphocytic lymphoma to be presented at the 2024 ASH Annual Meeting [prnewswire.com]

- 16. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to BTK Inhibitors: QL-X-138 and Pirtobrutinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769073#ql-x-138-versus-pirtobrutinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com